2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzenesulfonamide core substituted with methoxy groups and a piperidinyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the piperidinyl intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Studies: The compound is used in studies exploring its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: Lacks the piperidinyl moiety, resulting in different biological activity.
N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of methoxy groups and the piperidinyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAOEWXDSTVHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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